molecular formula C21H20N4O3S B11122676 4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B11122676
M. Wt: 408.5 g/mol
InChI Key: MSSZGCPYSAAZKL-UHFFFAOYSA-N
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Description

4-({4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene moiety linked to a piperazine ring, which is further connected to a benzoxadiazole core through a sulfonyl group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the naphthalene-substituted piperazine derivative. This can be achieved by reacting naphthalene-1-methyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

The final step involves the cyclization of the sulfonylated intermediate with an appropriate benzoxadiazole precursor under controlled conditions, such as refluxing in a suitable solvent like toluene or acetonitrile. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthalene-1-methylamine derivatives. Substitution reactions can result in various substituted benzoxadiazole derivatives.

Scientific Research Applications

4-({4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C21H20N4O3S/c26-29(27,20-10-4-9-19-21(20)23-28-22-19)25-13-11-24(12-14-25)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-10H,11-15H2

InChI Key

MSSZGCPYSAAZKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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